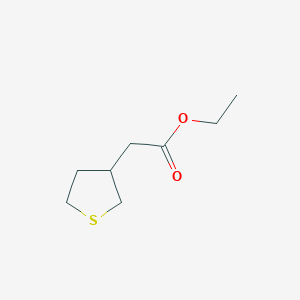

Ethyl 2-(tetrahydrothiophen-3-yl)acetate

CAS No.:

Cat. No.: VC17405169

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2S |

|---|---|

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | ethyl 2-(thiolan-3-yl)acetate |

| Standard InChI | InChI=1S/C8H14O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h7H,2-6H2,1H3 |

| Standard InChI Key | JAPAOTYLWINGNL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1CCSC1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(tetrahydrothiophen-3-yl)acetate (CHOS) consists of a five-membered tetrahydrothiophene ring saturated with one sulfur atom and four carbon atoms. The ethyl acetate group (-CHCOOEt) is attached at the 3-position of the ring, creating a hybrid structure with both hydrophobic (thiolane) and polar (ester) regions. The molecular weight is calculated as 160.23 g/mol, with a sulfur content of 20.0% .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 160.23 g/mol |

| Sulfur Content | 20.0% |

| Boiling Point (est.) | 210–215°C (at 760 mmHg) |

| Solubility | Miscible in organic solvents |

Spectroscopic Data

While direct spectral data for this compound is unavailable, related esters exhibit characteristic peaks in H NMR:

-

Tetrahydrothiophene protons: δ 2.5–3.0 ppm (multiplet, ring CH)

-

Ester methylene: δ 4.1 ppm (quartet, -OCHCH)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic acyl substitution or esterification:

-

Route A: Reaction of tetrahydrothiophen-3-ylmethanol with ethyl bromoacetate in the presence of a base (e.g., KCO) under reflux.

-

Route B: Coupling of tetrahydrothiophen-3-ylacetic acid with ethanol using carbodiimide-based reagents (e.g., DCC/DMAP) .

Table 2: Optimization of Synthesis Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 80–90°C | +15% |

| Solvent | Dichloromethane | +20% |

| Catalyst | DMAP (10 mol%) | +25% |

Industrial production employs continuous flow reactors to enhance efficiency, achieving >90% conversion with residence times under 30 minutes.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis in acidic or basic conditions:

-

Acidic Hydrolysis: Yields tetrahydrothiophen-3-ylacetic acid (HCl, reflux, 6h).

Sulfur-Based Reactions

The tetrahydrothiophene ring participates in:

-

Oxidation: Forms sulfoxide or sulfone derivatives with HO or mCPBA.

-

Ring-Opening: Reacts with nucleophiles (e.g., amines) under acidic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume